molecular formula C13H22N2O4 B2559186 Tert-butyl 3-(2-hydroxyethyl)-3-(prop-2-enoylamino)azetidine-1-carboxylate CAS No. 2411277-79-5

Tert-butyl 3-(2-hydroxyethyl)-3-(prop-2-enoylamino)azetidine-1-carboxylate

Numéro de catalogue B2559186
Numéro CAS: 2411277-79-5
Poids moléculaire: 270.329
Clé InChI: XKNNTGNXUYACQT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tert-butyl 3-(2-hydroxyethyl)-3-(prop-2-enoylamino)azetidine-1-carboxylate, also known as TPCA-1, is a synthetic small molecule inhibitor that has been extensively studied for its potential use in treating various diseases. TPCA-1 has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a critical role in regulating the immune response and inflammation.

Mécanisme D'action

Tert-butyl 3-(2-hydroxyethyl)-3-(prop-2-enoylamino)azetidine-1-carboxylate inhibits the activity of NF-κB by binding to the IKKβ kinase subunit, which is responsible for phosphorylating IκBα, a protein that inhibits the activity of NF-κB. By inhibiting the activity of IKKβ, Tert-butyl 3-(2-hydroxyethyl)-3-(prop-2-enoylamino)azetidine-1-carboxylate prevents the phosphorylation of IκBα, leading to the inhibition of NF-κB activity. This results in the downregulation of pro-inflammatory cytokines and chemokines, which are involved in the immune response and inflammation.
Biochemical and Physiological Effects:
Tert-butyl 3-(2-hydroxyethyl)-3-(prop-2-enoylamino)azetidine-1-carboxylate has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that Tert-butyl 3-(2-hydroxyethyl)-3-(prop-2-enoylamino)azetidine-1-carboxylate inhibits the activity of NF-κB and downregulates the expression of pro-inflammatory cytokines and chemokines. In vivo studies have shown that Tert-butyl 3-(2-hydroxyethyl)-3-(prop-2-enoylamino)azetidine-1-carboxylate has anti-inflammatory effects in animal models of inflammatory bowel disease, rheumatoid arthritis, and sepsis. Tert-butyl 3-(2-hydroxyethyl)-3-(prop-2-enoylamino)azetidine-1-carboxylate has also been shown to have anti-tumor effects in animal models of cancer.

Avantages Et Limitations Des Expériences En Laboratoire

Tert-butyl 3-(2-hydroxyethyl)-3-(prop-2-enoylamino)azetidine-1-carboxylate has a number of advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. Tert-butyl 3-(2-hydroxyethyl)-3-(prop-2-enoylamino)azetidine-1-carboxylate has been extensively studied and has a well-characterized mechanism of action. However, there are also limitations to the use of Tert-butyl 3-(2-hydroxyethyl)-3-(prop-2-enoylamino)azetidine-1-carboxylate in lab experiments. Tert-butyl 3-(2-hydroxyethyl)-3-(prop-2-enoylamino)azetidine-1-carboxylate has been shown to have off-target effects on other kinases, which can complicate the interpretation of results. Additionally, Tert-butyl 3-(2-hydroxyethyl)-3-(prop-2-enoylamino)azetidine-1-carboxylate has poor solubility in aqueous solutions, which can limit its use in certain assays.

Orientations Futures

There are a number of future directions for research on Tert-butyl 3-(2-hydroxyethyl)-3-(prop-2-enoylamino)azetidine-1-carboxylate. One area of research is the development of more specific inhibitors of NF-κB that do not have off-target effects on other kinases. Another area of research is the development of more soluble forms of Tert-butyl 3-(2-hydroxyethyl)-3-(prop-2-enoylamino)azetidine-1-carboxylate that can be used in a wider range of assays. Additionally, there is ongoing research on the use of Tert-butyl 3-(2-hydroxyethyl)-3-(prop-2-enoylamino)azetidine-1-carboxylate in combination with other therapies, such as chemotherapy and immunotherapy, for the treatment of cancer. Finally, there is ongoing research on the use of Tert-butyl 3-(2-hydroxyethyl)-3-(prop-2-enoylamino)azetidine-1-carboxylate in the treatment of viral infections, such as HIV and hepatitis B.

Méthodes De Synthèse

Tert-butyl 3-(2-hydroxyethyl)-3-(prop-2-enoylamino)azetidine-1-carboxylate can be synthesized through a multi-step process that involves the reaction of tert-butyl 3-aminocrotonate with ethyl 2-bromoacetate, followed by the reaction of the resulting intermediate with 2-aminoethanol and tert-butyl 3-aminocrotonate. The final product is obtained through the reaction of the intermediate with acryloyl chloride and triethylamine. The synthesis method for Tert-butyl 3-(2-hydroxyethyl)-3-(prop-2-enoylamino)azetidine-1-carboxylate has been optimized to improve the yield and purity of the final product.

Applications De Recherche Scientifique

Tert-butyl 3-(2-hydroxyethyl)-3-(prop-2-enoylamino)azetidine-1-carboxylate has been extensively studied for its potential use in treating various diseases, including cancer, inflammatory diseases, and viral infections. Tert-butyl 3-(2-hydroxyethyl)-3-(prop-2-enoylamino)azetidine-1-carboxylate has been shown to inhibit the activity of NF-κB, a transcription factor that plays a critical role in regulating the immune response and inflammation. Inhibition of NF-κB activity has been shown to have therapeutic potential in a variety of diseases, including cancer, inflammatory bowel disease, and rheumatoid arthritis.

Propriétés

IUPAC Name

tert-butyl 3-(2-hydroxyethyl)-3-(prop-2-enoylamino)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O4/c1-5-10(17)14-13(6-7-16)8-15(9-13)11(18)19-12(2,3)4/h5,16H,1,6-9H2,2-4H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKNNTGNXUYACQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CCO)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.